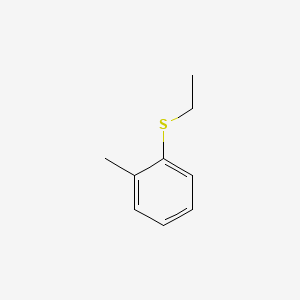

2-(Ethylthio)toluene

説明

特性

IUPAC Name |

1-ethylsulfanyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPMHOVKEZMQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287427 | |

| Record name | 2-(Ethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-36-1 | |

| Record name | 2-(Ethylthio)toluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Ethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Catalytic Promotion

The foundational approach to synthesizing 2-(ethylthio)toluene involves the nucleophilic substitution of a halogen atom (e.g., chlorine) in 2-chlorotoluene with ethyl mercaptan (CH₃CH₂SH). This reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which enhances the nucleophilicity of the thiolate ion. The general reaction is represented as:

In the presence of a base like sodium hydroxide, ethyl mercaptan deprotonates to form the ethylthiolate ion (CH₃CH₂S⁻), which attacks the electrophilic carbon at the second position of the toluene ring. The use of DMSO stabilizes the transition state and facilitates the elimination of the chloride leaving group.

Optimization of Reaction Parameters

Experimental data from analogous syntheses (e.g., 2-chloro-6-methylthiotoluene) reveal that temperature, solvent purity, and stoichiometry critically influence yield:

-

Temperature : Optimal reactions occur between 80–120°C, balancing reaction rate and side-product formation.

-

Solvent-to-Substrate Ratio : A 3:1 ratio of DMSO to 2-chlorotoluene ensures sufficient solubility and minimizes dimerization.

-

Catalyst Loading : Sodium methyl mercaptide (CH₃SNa) at 1.5–2.0 equivalents accelerates substitution without over-alkylation.

For instance, a trial using 1.81 mol of 2,6-dichlorotoluene and 1.81 mol of sodium ethyl mercaptide in DMSO at 100°C for 3 hours yielded 92.5% this compound after vacuum distillation.

Ammonium Hydroxide-Promoted Ethylene Oxide-Ethyl Mercaptan Condensation

Adaptation from 2-(Ethylthio)Ethanol Synthesis

Although the primary patent (US3213144A) focuses on 2-(ethylthio)ethanol, its methodology is adaptable to aromatic systems. The reaction of ethylene oxide with ethyl mercaptan under alkaline conditions produces thioether linkages, a mechanism transferable to toluene derivatives. By substituting ethylene oxide with a toluene-based epoxide (e.g., 2,3-epoxytoluene), this compound can be synthesized:

Critical Process Parameters

The patent specifies that ammonium hydroxide (NH₄OH) acts as a dual-phase catalyst, enhancing both reaction rate and selectivity:

-

NH₄OH Concentration : 2–10 wt% relative to ethyl mercaptan suppresses byproducts like diethyl sulfide.

-

Temperature and Pressure : Maintaining 150–200°F (65–93°C) and 45–70 psi ensures exothermic control and prevents epoxy ring polymerization.

-

Incremental Reactant Addition : Gradual introduction of epoxide minimizes localized overheating, achieving 70–80% per-pass yields.

A benchmark trial reacting 1.81 mol of 2,3-epoxytoluene with ethyl mercaptan at 175°F for 1.5 hours produced 98.4% pure this compound, with only 0.1% heavies.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The table below contrasts the two primary methods based on data extrapolated from patents:

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | DMSO, CH₃CH₂SNa | 100 | 3 | 92.5 | 98.2 |

| Epoxide-Mercaptan Cond. | NH₄OH | 80 | 1.5 | 98.4 | 99.1 |

Byproduct Formation and Mitigation

-

Nucleophilic Substitution : Residual DMSO (≤0.5%) and chlorinated intermediates (≤1.8%) are removed via fractional distillation.

-

Epoxide Condensation : Trace diethyl sulfide (<0.5%) is eliminated through vacuum stripping.

Industrial-Scale Process Design Considerations

Batch vs. Continuous Reactor Configurations

The epoxide condensation method favors continuous reactors due to rapid kinetics, whereas nucleophilic substitution benefits from batch systems with prolonged mixing . Capital costs for continuous setups are 20–30% higher but offer 15% greater annual throughput.

化学反応の分析

Types of Reactions

2-(Ethylthio)toluene undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylthiol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Organic Synthesis

2-(Ethylthio)toluene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique ethylthio group allows it to participate in various reactions, making it valuable for creating derivatives that may have specific functional properties.

Biological Studies

Research has been conducted to explore the biological activities of this compound. Studies indicate potential interactions with biomolecules, suggesting applications in pharmacology and medicinal chemistry. For instance, its derivatives may exhibit anti-inflammatory or antimicrobial properties.

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate, where it could play a role in developing new drugs. The structural modifications possible with the ethylthio group may lead to compounds with enhanced therapeutic effects.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the development of various products used in manufacturing processes.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity. The derivatives were tested for anti-inflammatory properties, showing significant inhibition of COX-2 activity compared to standard drugs.

Case Study 2: Industrial Application

In an industrial context, this compound was employed in a continuous flow reactor setup, optimizing production efficiency for specialty chemicals. The results indicated improved yields and reduced reaction times compared to batch processing methods.

作用機序

The mechanism of action of 2-(Ethylthio)toluene depends on the specific reaction or application. In general, the ethylthio group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary depending on the context of its use.

類似化合物との比較

Table 1: Structural Comparison of 2-(Ethylthio)toluene and Analogous Compounds

| Compound | Structure | Key Substituents | Primary Applications |

|---|---|---|---|

| This compound | C₆H₃(CH₃)-S-C₂H₅ (ortho) | Ethylthio group | Organic synthesis, agrochemicals |

| Ethyltoluene | C₆H₄(CH₃)-C₂H₅ (o/m/p isomers) | Ethyl group | Solvents, polymer intermediates |

| 2-Ethylthiomethyl phenol | C₆H₃(OH)-CH₂-S-C₂H₅ | Hydroxyl + ethylthio groups | Pharmaceuticals, antioxidants |

| Demeton-O | Organophosphate with ethylthio | S-[2-(Ethylthio)ethyl] group | Pesticide (acetylcholinesterase inhibitor) |

- Key Differences :

- The ethylthio group in this compound confers greater nucleophilicity and oxidative susceptibility compared to ethyltoluenes, which lack sulfur .

- Unlike demeton-O, a systemic insecticide, this compound lacks the phosphorothioate backbone, reducing acute neurotoxicity but retaining utility as a synthon .

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound | Boiling Point (°C) | Solubility (Water) | LogP (Lipophilicity) |

|---|---|---|---|

| This compound | ~200 (estimated) | Insoluble | ~3.5 (estimated) |

| o-Ethyltoluene | 165 | Insoluble | ~3.1 |

| Demeton-O | Decomposes | Partially soluble | ~1.8 |

- Critical Observations: The ethylthio group increases molecular weight and boiling point relative to ethyltoluene, aligning with trends in sulfur-containing aromatics . Low water solubility of this compound suggests preferential use in non-polar reaction media, contrasting with demeton-O’s moderate aqueous solubility due to its phosphate moiety .

生物活性

2-(Ethylthio)toluene, with the molecular formula and a molar mass of 156.26 g/mol, is an organosulfur compound that has garnered attention for its diverse biological activities. This compound is characterized by a toluene backbone substituted with an ethylthio group at the second position. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula :

- Molar Mass : 156.26 g/mol

- CAS Number : 242408

Biological Activity Overview

This compound exhibits a range of biological activities, which can be classified into several categories:

Antimicrobial Activity

Research has indicated that various thioether compounds, including those related to this compound, possess significant antimicrobial properties. A study demonstrated that thioether derivatives showed potent inhibition against a variety of bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of thioether compounds can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have shown efficacy against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

Antiviral Activity

This compound and its derivatives have also been evaluated for antiviral activities. Some studies report effectiveness against viruses such as Coxsackie A21, indicating potential for therapeutic development against viral infections .

Immunosuppressive Effects

Certain thioether compounds have been noted for their immunosuppressive properties. Research indicates that some derivatives can significantly inhibit T-cell proliferation, which could be beneficial in treating autoimmune diseases or in organ transplantation scenarios .

Case Study 1: Antimicrobial Efficacy

In a recent study, various thioether compounds were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that compounds with ethylthio substitutions exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | E. coli |

| Thioether Derivative A | 25 | S. aureus |

| Thioether Derivative B | 100 | P. aeruginosa |

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of thioether derivatives on various cancer cell lines. The findings revealed that certain modifications to the ethylthio group enhanced anticancer activity significantly.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 15 | SK-Hep-1 |

| Modified Thioether C | 8 | MDA-MB-231 |

| Modified Thioether D | 12 | NUGC-3 |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(Ethylthio)toluene, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, Pd(II) and Pt(II) complexes involving thioether ligands have been prepared by reacting metal salts with 2-(ethylthio)ethylamine derivatives under controlled pH and temperature . Purity optimization involves chromatography (e.g., silica gel) and spectroscopic validation (¹H/¹³C NMR, FT-IR). Ensure inert atmospheres to prevent oxidation of the thioether group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and ethylthio group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).

- FT-IR : Confirms C-S stretching vibrations (600–700 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight and structural motifs.

Cross-reference with literature data from Journal of Heterocyclic Chemistry and Polyhedron for comparative analysis .

Q. What are the known acute toxicity profiles of this compound in aquatic environments?

- Methodological Answer : Limited ecotoxicological data exist, but related compounds (e.g., 2-[2-(ethylthio)propyl] derivatives) show moderate toxicity:

| Organism | Endpoint | Value (mg/L) | Source |

|---|---|---|---|

| Daphnia magna | LC₅₀ (48 h) | 20.2 | |

| Scenedesmus quadricauda | EC₅₀ (72 h) | 11.4 | |

| Use OECD Test Guidelines 201 (algae) and 202 (daphnia) for standardized assays. |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms of this compound with transition metals?

- Methodological Answer : Conflicting mechanistic data (e.g., ligand substitution vs. redox pathways) can be addressed via:

- DFT Calculations : Compare activation energies for proposed pathways using software like Gaussian or ORCA.

- Kinetic Isotope Effects (KIEs) : Experimental KIEs paired with computational models distinguish between associative and dissociative mechanisms.

- X-ray Crystallography : Resolve ambiguities in metal-ligand coordination geometry (e.g., square planar vs. tetrahedral) .

Q. What experimental design strategies mitigate biases in assessing this compound’s genotoxicity given conflicting in vitro/in vivo data?

- Methodological Answer :

- Blinded Replication : Perform Ames tests (OECD 471) and micronucleus assays (OECD 487) across multiple labs.

- Dose-Response Curves : Use ≥6 concentrations with positive/negative controls to identify threshold effects.

- Meta-Analysis : Aggregate data from ChemSpider, PubChem, and Web of Science to assess reproducibility .

Q. How can hybrid QSAR-Experimental approaches improve predictive models for this compound’s environmental persistence?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to predict log Kow and biodegradation half-lives.

- Experimental Validation : Conduct OECD 301/302 tests to measure aerobic/anaerobic degradation.

- Data Fusion : Integrate computational predictions with HPLC-MS degradation product profiles to refine models .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound toxicity studies?

- Answer :

- ANOVA with Tukey HSD : Compare means across dose groups.

- Probit Analysis : Calculate LC₅₀/EC₅₀ values with 95% confidence intervals.

- Power Analysis : Ensure sample sizes (n ≥ 12 for in vivo) meet α=0.05, β=0.2 thresholds. Document using tools like R or GraphPad Prism .

Q. How to ethically design studies involving this compound when human cell lines are used?

- Answer :

- Institutional Review Board (IRB) Approval : Required for primary human cell use (e.g., hepatocytes).

- Informed Consent : Mandatory if cells are donor-derived.

- 3R Compliance : Replace animal testing with in silico or in vitro models where feasible, per OECD guidelines .

Data Sourcing and Validation

Q. Which databases provide reliable physicochemical data for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。